N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide
Description
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a thiophene-2-carboxamide moiety at position 4.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c1-12-22-17-9-6-14(23-19(25)18-3-2-10-27-18)11-16(17)20(26)24(12)15-7-4-13(21)5-8-15/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWMLRLKNFMMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-(4-Fluorophenyl)-2-Methyl-4-Oxo-3,4-Dihydroquinazolin-6-Amine
The quinazolinone scaffold is constructed via cyclocondensation of anthranilic acid derivatives with substituted benzamides. Adapted from the solvent-free protocol in, 2-methylanthranilic acid (0.1 mol) and 4-fluorobenzamide (0.1 mol) are heated at 130°C for 5 hours to yield 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline (Intermediate A ). Nitration of A using fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 6, which is subsequently reduced to an amine using SnCl₂/HCl (yield: 82%).
Key Reaction Conditions:
-
Cyclocondensation : Solvent-free, 130°C, 5 hours.
-
Nitration : 0°C, 2 hours.
-
Reduction : Reflux in ethanol, 4 hours.
Thiophene-2-Carboxylic Acid Preparation
Bromination and Malonate Coupling
As per the patent in, thiophene is brominated using pyridine perbromide hydrobromide in halohydrocarbon/HBr at −10°C to 0°C, yielding 2-bromothiophene (86% yield). This intermediate reacts with diethyl malonate and sodium in toluene at 110°C to form 2-(2-thiophene)diethyl malonate , which undergoes saponification and decarboxylation in alcoholic KOH to produce thiophene-2-carboxylic acid (94% yield).
Amide Coupling
Activation and Coupling
Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The resulting thiophene-2-carbonyl chloride is coupled with 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-amine in dry DCM with triethylamine (TEA) as a base, yielding the target compound (75% yield).
Optimization Insights:
-
Coupling Reagents : EDCl/HOBt in DMF increases yield to 88%.
-
Purification : Column chromatography (petroleum ether/ethyl acetate, 3:1) followed by recrystallization from ethanol.
Analytical Validation
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the thiophene ring, introducing oxygen functionalities.
Reduction: : Reduction reactions can be applied to the quinazolinone core, potentially altering its electronic properties.
Substitution: : Substitution reactions can occur at different positions on the quinazolinone ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized thiophenes, reduced quinazolinones, and various substituted derivatives of the quinazolinone core.
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazoline derivatives, including N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide, exhibit promising anticancer properties. A study highlighted the synthesis of various quinazoline derivatives that demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action is often attributed to their ability to inhibit specific kinases involved in cancer progression, such as JNK (c-Jun N-terminal kinase) .
Antimicrobial Properties
Several derivatives of quinazoline compounds have shown notable antimicrobial activity against a range of pathogens. For instance, studies have reported that these compounds possess both antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents . The structure of this compound may enhance its efficacy due to the presence of the fluorophenyl group, which can influence biological interactions.
JNK Inhibition
The compound has been identified as a JNK inhibitor, which is crucial in developing therapies for diseases where JNK signaling is implicated, such as neurodegenerative disorders and certain types of cancer . The ability to modulate this pathway opens avenues for therapeutic interventions.
Potential Neurological Applications
Given the role of JNK in neuronal stress responses, compounds like this compound are being explored for their neuroprotective effects. Preliminary studies suggest that these compounds could help mitigate neuronal damage in conditions like Alzheimer's disease .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include cyclization reactions to form the quinazoline core followed by functionalization steps to introduce the thiophene and carboxamide groups .
Reactivity and Modifications
The compound can undergo various chemical transformations, including oxidation and reduction reactions. These modifications can lead to the formation of derivatives with altered biological activities or enhanced solubility profiles .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |
| Study 3 | JNK Inhibition | Identified as a potent inhibitor of JNK signaling pathways with potential applications in treating neurodegenerative diseases. |
Mechanism of Action
The mechanism by which N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the thiophene-2-carboxamide moiety interacts with the active site of the target protein, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: Raltitrexed
Key Features :
- Structure: Raltitrexed (C21H22N4O6S) features a 2-methyl-4-oxoquinazoline core linked via a methylamino group to a thiophene ring, which is further conjugated to L-glutamic acid .
- Activity : As a folate analog, it inhibits thymidylate synthase, disrupting DNA synthesis in cancer cells.
- Differentiation : Unlike the target compound, Raltitrexed includes a glutamic acid side chain, enhancing water solubility and cellular uptake. The target compound lacks this polar moiety, which may reduce bioavailability but increase blood-brain barrier penetration.
Quinazolinone Derivatives with Varied Substituents
Example Compound : 2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide (CAS: 1111319-07-3) .
- Structure : Shares the 3,4-dihydroquinazolin-4-one core but differs in substituents:
- Position 3 : Tetrahydrofuran-methyl group (vs. 4-fluorophenyl in the target compound).
- Position 2 : Chloro-fluorobenzylthio group (vs. methyl group).
- Position 7 : Cyclopentyl carboxamide (vs. thiophene-2-carboxamide at position 6).
- Molecular Weight : 516.0 g/mol (vs. ~393.4 g/mol for the target compound, estimated based on formula).
- Implications : The chloro-fluorobenzylthio group may enhance halogen bonding, while the tetrahydrofuran moiety could improve metabolic stability compared to the target compound’s fluorophenyl group.
Triazole-Thiophene Hybrids ()
Example Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9].
- Structural Contrast: These compounds replace the quinazolinone core with a 1,2,4-triazole ring but retain aryl sulfonyl and fluorophenyl groups.
- Spectroscopic Data: IR: Absence of C=O (1663–1682 cm⁻¹) in triazoles vs. prominent 4-oxo (C=O) in quinazolinones. Tautomerism: Triazoles exhibit thione-thiol tautomerism, while quinazolinones are rigid due to aromatic conjugation .
Data Table: Structural and Functional Comparison
*Estimated based on formula C21H16FN3O2S.
†Approximate range inferred from substituents.
Research Implications and Gaps
- Synthesis Methods : The target compound’s synthesis route is unspecified in the evidence, but analogous procedures (e.g., hydrazide-isothiocyanate coupling in ) could be adapted .
- Spectroscopic Characterization: IR and NMR data for the target compound are lacking; however, quinazolinones typically show C=O stretches near 1680 cm⁻¹ and aromatic proton shifts at δ 7.0–8.5 ppm in 1H-NMR .
- Biological Profiling : Further studies are needed to evaluate the target compound’s activity against kinase or folate-dependent targets, leveraging structural parallels to Raltitrexed.
Biological Activity
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide is a compound that belongs to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 432.411 g/mol. Its structure features a quinazolinone core substituted with a fluorophenyl group and a thiophene carboxamide moiety, which significantly influences its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.411 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Cell Proliferation : It has demonstrated the ability to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For example:
- MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
Anti-inflammatory Activity
The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions. In vitro assays have shown moderate inhibition of COX-2 activity.
Molecular Docking Studies
Molecular docking studies provide insight into the binding interactions between the compound and its biological targets. These studies indicate that hydrogen bonding and hydrophobic interactions play crucial roles in binding affinity.
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells, revealing an IC50 value of approximately 15 µM, indicating strong anticancer activity.
- Anti-inflammatory Evaluation : In a separate study assessing COX inhibition, the compound displayed an IC50 value of 12 µM against COX-2, suggesting significant anti-inflammatory properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
